Cas no 1888666-70-3 (4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one)

4-(1-メチルピペリジン-2-イル)-1,3-オキサゾリジン-2-オンは、複雑なヘテロ環構造を有する有機化合物です。ピペリジン環とオキサゾリジノン環が結合した特徴的な骨格を持ち、医薬品中間体や生物活性化合物の合成において重要な役割を果たします。この化合物の立体化学的性質は、特定の受容体との相互作用に影響を与える可能性があり、創薬研究において注目されています。高い化学的安定性と適度な極性を備えており、有機合成反応における多様な修飾が可能です。特に中枢神経系標的化合物の開発において有用な骨格を提供します。

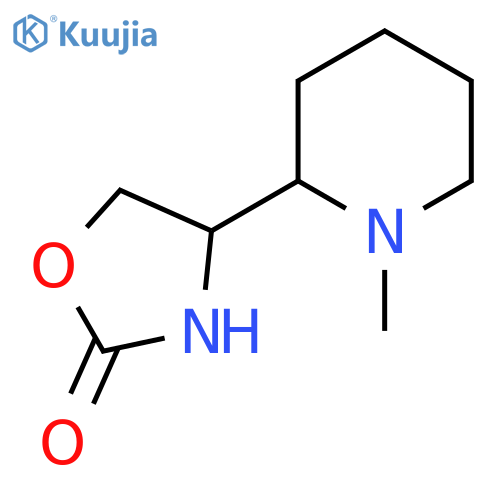

1888666-70-3 structure

商品名:4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one

4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one

- 1888666-70-3

- EN300-1784432

-

- インチ: 1S/C9H16N2O2/c1-11-5-3-2-4-8(11)7-6-13-9(12)10-7/h7-8H,2-6H2,1H3,(H,10,12)

- InChIKey: ZCTKZLJHBMYKJV-UHFFFAOYSA-N

- ほほえんだ: O1C(NC(C1)C1CCCCN1C)=O

計算された属性

- せいみつぶんしりょう: 184.121177757g/mol

- どういたいしつりょう: 184.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 41.6Ų

4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1784432-5.0g |

4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |

1888666-70-3 | 5g |

$3105.0 | 2023-06-03 | ||

| Enamine | EN300-1784432-10.0g |

4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |

1888666-70-3 | 10g |

$4606.0 | 2023-06-03 | ||

| Enamine | EN300-1784432-10g |

4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |

1888666-70-3 | 10g |

$4606.0 | 2023-09-19 | ||

| Enamine | EN300-1784432-2.5g |

4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |

1888666-70-3 | 2.5g |

$2100.0 | 2023-09-19 | ||

| Enamine | EN300-1784432-1.0g |

4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |

1888666-70-3 | 1g |

$1070.0 | 2023-06-03 | ||

| Enamine | EN300-1784432-0.1g |

4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |

1888666-70-3 | 0.1g |

$943.0 | 2023-09-19 | ||

| Enamine | EN300-1784432-5g |

4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |

1888666-70-3 | 5g |

$3105.0 | 2023-09-19 | ||

| Enamine | EN300-1784432-1g |

4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |

1888666-70-3 | 1g |

$1070.0 | 2023-09-19 | ||

| Enamine | EN300-1784432-0.25g |

4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |

1888666-70-3 | 0.25g |

$985.0 | 2023-09-19 | ||

| Enamine | EN300-1784432-0.05g |

4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |

1888666-70-3 | 0.05g |

$900.0 | 2023-09-19 |

4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one 関連文献

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

1888666-70-3 (4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one) 関連製品

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬